3-Methoxycinnamic acid

Description

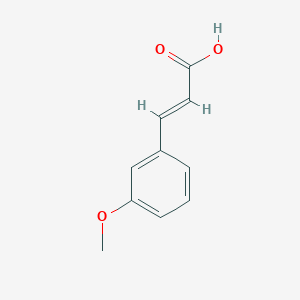

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Methoxycinnamic acid. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as m-methoxycinnamic acid, is a hydroxycinnamic acid derivative.[1][2] It typically appears as a white to light brown fine crystalline powder.[1][3] The compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, such as phosphatidylcholines that exhibit antiproliferative properties against human cancer cell lines.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |

| Molecular Weight | 178.18 g/mol | [2][4] |

| Monoisotopic Mass | 178.062994177 Da | [2][3] |

| Melting Point | 116-119 °C | [1] |

| Topological Polar Surface Area | 46.5 Ų | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

| Rotatable Bond Count | 3 | [2][3] |

| Complexity | 198 | [2][3] |

Chemical Structure and Identifiers

The structure of this compound is characterized by a benzene ring substituted with a methoxy group at the meta-position (position 3) and an acrylic acid group. The molecule exists predominantly as the trans or (E)-isomer due to the steric hindrance of the phenyl and carboxyl groups.[2][4][5]

-

IUPAC Name: (E)-3-(3-methoxyphenyl)prop-2-enoic acid[2]

-

Synonyms: trans-3-Methoxycinnamic acid, m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[4][5]

-

Canonical SMILES: COC1=CC=CC(=C1)/C=C/C(=O)O[2]

-

InChI: InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[2][4]

-

¹H NMR: Spectra available in CDCl₃.[6]

-

IR Spectra: Available for KBr disc and as FTIR (Mull) and ATR-IR.[2][6]

-

Mass Spectrometry (GC-MS): Data available from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. Below are summaries of cited experimental protocols.

This method involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.

Methodology:

-

Reaction Setup: In a suitable reactor, add m-methoxybenzaldehyde (1361 mg) and dimethylbenzene (20 mL).[7]

-

Addition of Reagents: While stirring at room temperature, add malonic acid (3 mL). Continue stirring for 30 minutes.[7]

-

Catalyst Addition: Add pyridine (1000 mg) as a catalyst.[7]

-

Reaction Conditions: Heat the mixture to 80 °C and continue stirring for 2 hours.[7]

-

Work-up and Purification: After the reaction is complete, the mixture undergoes post-treatment and purification processes to yield the final product, this compound. The reported yield is approximately 91-94%.[7]

An alternative synthesis involves a palladium-catalyzed cross-coupling reaction.

Methodology:

-

Reaction Setup: Add Lithium tert-butoxide or Potassium tert-butoxide (3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol) to a Schlenk tube under a nitrogen atmosphere and stir for 10 minutes at room temperature.[1]

-

Addition of Reagents: Subsequently, add m-bromoanisole (1.0 mmol) and a palladium(II)-imidazole complex catalyst (1.0 mol%).[1]

-

Reaction Conditions: Stir the reaction mixture at 100 °C for 12 hours.[1]

-

Work-up: Cool the mixture to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.[1]

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain this compound.[1]

Biological Activity and Signaling Pathways

While this compound itself is primarily known as a synthetic intermediate, its derivatives and related compounds show significant biological activity. Recent studies have begun to explore the direct biological effects of this compound.

Research has indicated that this compound (3MCA) possesses potential as an antibiotic resistance modulator.[8][9]

-

Activity: While 3MCA shows no significant direct antibacterial effect (MIC > 512 μg/ml), it can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacterial strains.[8][9]

-

Synergistic Effects: It has been shown to synergistically enhance the activity of gentamicin against MDR Escherichia coli (reducing the MIC by 60.3%) and ampicillin against MDR Staphylococcus aureus (reducing the MIC by 37%).[8][9]

-

Mechanism: The exact mechanism is still under investigation, but molecular docking studies suggest that 3MCA can bind to bacterial proteins, potentially interfering with resistance mechanisms like efflux pumps or biofilm formation.[8]

The biological activities of other methoxycinnamic acid isomers and derivatives provide important context for potential research directions.

-

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): This related compound is known to induce apoptosis in cancer cells by modulating cell cycle proteins (p53, p21) and blocking signaling pathways such as ERK and Akt.[10]

-

p-Methoxycinnamic Acid (p-MCA): Demonstrates a wide range of activities, including neuroprotective, antidiabetic, and anticancer effects.[11][12]

-

3,4,5-Trimethoxycinnamic Acid (TMCA): Derivatives of TMCA have been evaluated as antitumor, antiviral, and anti-inflammatory agents.[13]

These findings suggest that the methoxy-substituted cinnamic acid scaffold is a privileged structure in drug discovery, warranting further investigation into the specific therapeutic potential of this compound and its novel derivatives.[13][14][15]

References

- 1. This compound | 6099-04-3 [chemicalbook.com]

- 2. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(6099-04-3) 1H NMR spectrum [chemicalbook.com]

- 7. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Antibacterial and potentiating activity of this compound on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Synthesis, Biological Activities, and Mechanisms of Action

Introduction

3-Methoxycinnamic acid (3-MCA), with the CAS number 6099-04-3, is an aromatic carboxylic acid and a derivative of cinnamic acid. As a member of the phenylpropanoid family, which is widely distributed in the plant kingdom, 3-MCA and its related methoxy-substituted analogs have garnered significant interest in the scientific community. These compounds are recognized for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided to support further research in this area.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6099-04-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid | [2] |

| Synonyms | trans-3-Methoxycinnamic acid, m-Methoxycinnamic acid | [3][4] |

| Melting Point | 116-119 °C | [5] |

| Appearance | White to light brown fine crystalline powder | [6] |

| Solubility | Almost transparent in Methanol | [7] |

| pKa | 4.376 (at 25°C) | [7] |

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various established organic reactions. The Perkin and Knoevenagel condensation reactions are common methods for the synthesis of cinnamic acid derivatives.

General Synthesis of this compound via Doebner Reaction

The Doebner reaction, a modification of the Knoevenagel condensation, provides an effective route to synthesize cinnamic acid derivatives. The following is a general protocol adapted for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine as the solvent.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-85°C for approximately 1 hour, and then increase the temperature to reflux (around 110-115°C) for an additional 3 hours.

-

Work-up: After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by suction filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent like methyl ethyl ketone.

Synthesis of Phosphatidylcholine Conjugates of this compound

To enhance its biological activity and bioavailability, this compound has been incorporated into phospholipid structures. The following protocol details the synthesis of 1,2-di-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine.[3]

Experimental Protocol:

-

Reactant Preparation: Dissolve this compound (1b) and the cadmium complex of sn-glycero-3-phosphocholine (GPC·CdCl₂) (2) in an appropriate solvent.

-

Coupling Reaction: Add 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Purification: Purify the resulting symmetrically substituted phosphatidylcholine (3b) by column chromatography on silica gel.

Caption: Synthesis workflow for phosphatidylcholine conjugate of 3-MCA.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a wide range of biological activities, making them attractive for drug development in various therapeutic areas.

Antiproliferative and Anticancer Activity

This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3] The incorporation of this compound into phosphatidylcholine structures has been shown to enhance its antitumor activity compared to the free acid.[3]

Quantitative Antiproliferative Data (IC₅₀ Values)

| Compound | MV4-11 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-resistant) | HepG2 (Liver) | BALB/3T3 (Normal Fibroblasts) |

| This compound (1b) | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |

| 1,2-di-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (3b) | 10.2 ± 0.9 µM | 15.1 ± 1.2 µM | 18.3 ± 1.5 µM | 20.5 ± 1.8 µM | 25.3 ± 2.1 µM | 22.4 ± 1.9 µM | 45.6 ± 3.8 µM |

Data sourced from[3]

Experimental Protocol: MTT Antiproliferative Assay

The antiproliferative activity of this compound and its derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Methoxycinnamic acid derivatives have been shown to possess anti-inflammatory properties. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, ERK, JNK, p38) in cell lysates to elucidate the mechanism of action.

Neuroprotective Effects

Related methoxycinnamic acid derivatives have demonstrated neuroprotective effects against glutamate-induced excitotoxicity. This protection is thought to be mediated by the modulation of glutamate receptors and the inhibition of downstream signaling cascades that lead to neuronal cell death.

Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

-

Neuronal Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line.

-

Compound Pre-incubation: Pre-incubate the neuronal cells with different concentrations of this compound for 1 hour.

-

Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate for a short period (e.g., 30 minutes).

-

Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the LDH (lactate dehydrogenase) assay, which measures the release of LDH from damaged cells, or the MTT assay.

Antioxidant Activity

As phenolic compounds, cinnamic acid derivatives are known to possess antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of the test compound.

-

Reaction: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

Caption: Potential signaling pathways modulated by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methoxycinnamic acid derivatives are thought to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. The modulation of MAPK signaling by methoxycinnamic acid derivatives likely contributes to their antiproliferative and pro-apoptotic effects on cancer cells.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is another key regulator of cell survival, proliferation, and metabolism. Its modulation can impact cellular responses to stress and is implicated in both cancer and neurodegenerative diseases. The neuroprotective effects of methoxycinnamic acid derivatives may be partially mediated through this pathway.

Conclusion

This compound (CAS 6099-04-3) is a promising natural product derivative with a diverse pharmacological profile. Its demonstrated antiproliferative, anti-inflammatory, and neuroprotective activities, coupled with a well-defined chemical structure, make it a valuable lead compound for drug discovery and development. The synthesis of more potent derivatives, such as phosphatidylcholine conjugates, highlights the potential for chemical modification to enhance its therapeutic efficacy. Further research into the specific molecular targets and a deeper understanding of its engagement with key signaling pathways will be crucial in translating the therapeutic potential of this compound into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Microbe-Derived Antioxidants Reduce Lipopolysaccharide-Induced Inflammatory Responses by Activating the Nrf2 Pathway to Inhibit the ROS/NLRP3/IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-(3-methoxyphenyl)prop-2-enoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid, a compound of interest in pharmaceutical research. Also known as 3-methoxycinnamic acid, this document outlines its physicochemical properties, spectroscopic data, synthesis, and biological activities, presenting a consolidated resource for laboratory and development settings.

Core Physicochemical and Spectroscopic Data

The fundamental properties of (E)-3-(3-methoxyphenyl)prop-2-enoic acid are summarized below, providing a baseline for its identification and handling.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| CAS Number | 6099-04-3 | [1][2] |

| Appearance | White to light brown fine crystalline powder | [3] |

| Melting Point | 116-119 °C | [3][4] |

| Boiling Point | 329.9 °C | [5] |

| InChI | 1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | [1] |

| SMILES | COC1=CC=CC(=C1)/C=C/C(=O)O | [1] |

Table 2: Spectroscopic Data Summary

| Technique | Description | Reference |

| ¹H NMR | Spectrum available in CDCl₃ | [6] |

| ¹³C NMR | Spectrum available in CDCl₃ | [6] |

| Infrared (IR) | KBr disc spectrum available | [6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available for the TMS derivative | [7] |

| Raman Spectroscopy | Spectrum available | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid are crucial for reproducible research.

Synthesis Protocol: Knoevenagel-Doebner Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel-Doebner condensation.[8][9]

Materials:

Procedure:

-

In a reaction vessel, dissolve m-methoxybenzaldehyde in xylene.

-

Add malonic acid to the solution at room temperature with stirring.

-

Continue stirring for 30 minutes.

-

Add pyridine to the mixture, which acts as a catalyst.

-

Heat the reaction mixture to 80°C and maintain for 2 hours with continuous stirring.[8]

-

Upon completion of the reaction, the mixture is subjected to a post-treatment and purification process, which typically involves pouring the mixture into water, acidification to precipitate the product, followed by filtration and recrystallization to obtain pure (E)-3-(3-methoxyphenyl)prop-2-enoic acid.[8][10]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 90 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.[6] Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr disc.[6]

Mass Spectrometry (MS):

-

Mass spectral analysis can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS), often after derivatization (e.g., trimethylsilyl ester) to improve volatility.[7]

Visualizing Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid.

Caption: Workflow for Synthesis and Characterization.

Biological Activity and Potential Applications

(E)-3-(3-methoxyphenyl)prop-2-enoic acid has demonstrated notable biological activities that warrant further investigation for drug development.

Antibiotic Resistance Modulation

Recent studies have shown that while this compound itself does not possess direct antibacterial activity, it can enhance the efficacy of certain antibiotics against multidrug-resistant (MDR) bacteria.[11][12] Specifically, it has been observed to potentiate the action of gentamicin against MDR Escherichia coli and ampicillin against MDR Staphylococcus aureus.[11][12] This suggests a potential role as an adjuvant in antibiotic therapy to combat resistance.

The proposed mechanism involves the modulation of bacterial resistance mechanisms, such as efflux pumps or biofilm formation, although the precise molecular targets are still under investigation.[11]

Caption: Activity as an Antibiotic Resistance Modulator.

Intermediate for Anticancer Agents

(E)-3-(3-methoxyphenyl)prop-2-enoic acid serves as a key intermediate in the synthesis of phosphatidylcholines that exhibit antiproliferative properties against human cancer cell lines.[3] This highlights its utility as a scaffold in the development of novel therapeutic agents targeting cancer.

This guide provides a foundational understanding of (E)-3-(3-methoxyphenyl)prop-2-enoic acid for scientific professionals. The compiled data and protocols are intended to facilitate further research and development in the pharmaceutical and chemical sciences.

References

- 1. This compound | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 6099-04-3 [chemicalbook.com]

- 4. 3-メトキシ桂皮酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-Methoxyphenyl)prop-2-enoic acid | 17570-26-2 | SAA57026 [biosynth.com]

- 6. This compound(6099-04-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound, TMS derivative [webbook.nist.gov]

- 8. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents [patents.google.com]

- 9. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Antibacterial and potentiating activity of this compound on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of trans-3-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-3-Methoxycinnamic acid. The information is curated for professionals in research and development who require precise and reliable data for their work.

Quantitative Physical Properties

The physical properties of trans-3-Methoxycinnamic acid are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 178.18 g/mol | [1][3][4][5][7] |

| Melting Point | 115-121 °C | [1][2][5] |

| Boiling Point | 250.41 °C (estimate) | [1] |

| Density | 1.1479 g/cm³ (estimate) | [1] |

| pKa | 4.376 (at 25 °C) | [1] |

| Appearance | White to cream or pale orange crystalline solid/powder | [1][2] |

| Solubility | Soluble in methanol, ethanol, ether, and benzene. Insoluble in water. | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like trans-3-Methoxycinnamic acid are outlined below. These protocols are based on standard laboratory practices.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The following capillary method is a common and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered trans-3-Methoxycinnamic acid is packed into a capillary tube to a height of 1-2 mm.[8][9][10] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated metal block).[9][11]

-

Heating: The heating bath is heated slowly, with constant stirring to ensure a uniform temperature distribution.[8] A heating rate of approximately 2 °C per minute is recommended as the melting point is approached.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10][11] For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology:

-

Initial Solvent Tests: Approximately 0.1 g of solid trans-3-Methoxycinnamic acid is placed in a small test tube.[12] 3 mL of a solvent (e.g., water, methanol, ether) is added in portions, with vigorous shaking after each addition.[12][13] The compound is classified as soluble if a homogeneous solution is formed.[14]

-

Acid-Base Solubility: If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions is tested to identify acidic or basic functional groups.

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): The insolubility of trans-3-Methoxycinnamic acid in water, coupled with its carboxylic acid functionality, would lead to a reaction with a base like NaOH to form a soluble salt. A similar test with a weaker base like NaHCO₃ can help distinguish between strong and weak acids.[12][15]

-

5% Hydrochloric Acid (HCl): This tests for basic functional groups, which are absent in trans-3-Methoxycinnamic acid.[12][13]

-

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.[16]

Methodology:

-

Sample Preparation: A known concentration of trans-3-Methoxycinnamic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if the solubility in pure water is low.[16] The solution should be dilute, typically around 10⁻⁴ M.[16][17] A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[17]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[17][18] The system should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[17]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[17] The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[17][18]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[18] This corresponds to the inflection point on the titration curve.[17]

Mandatory Visualizations

The following diagram illustrates the general workflow for characterizing the physical properties of an organic compound such as trans-3-Methoxycinnamic acid.

Caption: Workflow for Physical Property Characterization.

Spectral Data

Preliminary spectral data for trans-3-Methoxycinnamic acid has been reported in the literature.

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.56 (d, J = 16.2, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9, 1H), 6.55 (d, J = 16.2, 1H), 3.80 (s, 3H).[19]

-

¹³C NMR: Spectroscopic data is available and confirms the structure.[19]

-

IR, MS, Raman: Further spectral data is available from various databases.[3][20]

A thorough analysis of the spectral data is crucial for confirming the identity and purity of the compound, which is a prerequisite for accurate physical property measurements.

References

- 1. chembk.com [chembk.com]

- 2. 3-Ethoxycinnaminsäure, überwiegend trans, 98+ %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-3-methoxycinnamic acid [webbook.nist.gov]

- 5. 3-メトキシ桂皮酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. This compound(6099-04-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Natural Sources of Methoxycinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methoxycinnamic acid derivatives, detailing their quantitative distribution, methodologies for their extraction and analysis, and their influence on key biological signaling pathways. Methoxycinnamic acids, a class of phenylpropanoids, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, making them subjects of intense research in drug discovery and development.

Principal Methoxycinnamic Acid Derivatives and Their Natural Occurrence

Methoxycinnamic acid derivatives are ubiquitously distributed throughout the plant kingdom. They are key secondary metabolites involved in plant defense mechanisms and structural integrity. The primary derivatives of interest include p-methoxycinnamic acid (p-MCA), ferulic acid (4-hydroxy-3-methoxycinnamic acid), sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), and 3,4-dimethoxycinnamic acid (3,4-DMCA). These compounds are found in a variety of dietary and medicinal plants, often esterified to cell wall components or as soluble conjugates.

Data Presentation: Quantitative Analysis of Methoxycinnamic Acid Derivatives in Natural Sources

The concentration of these derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data reported for key natural sources.

| Methoxycinnamic Acid Derivative | Natural Source | Plant Part | Concentration |

| p-Methoxycinnamic Acid (p-MCA) | Kaempferia galanga (Kencur) | Rhizome | Major Constituent |

| Scrophularia buergeriana | Roots | Major Component | |

| Coffee (Coffea spp.) | Beans | Up to 690 mg/kg (combined with 3,4-DMCA)[1] | |

| Peanuts (Arachis hypogaea) | Detected | ||

| Buckwheat (Fagopyrum esculentum) | Detected | ||

| Ferulic Acid | Corn (Zea mays) | Bran | 2610–3300 mg/100 g[2] |

| Wheat (Triticum aestivum) | Bran | 1351–1456 mg/100 g[2] | |

| Rye (Secale cereale) | Bran | 280 mg/100 g[2] | |

| Rice (Oryza sativa) | Brown Rice | 42 mg/100 g[3] | |

| Barley (Hordeum vulgare) | Grains | 365 to 605 µg/g[4] | |

| Sinapic Acid | Apples (Malus domestica) | Fruit | 15 to 600 mg/kg (dry weight) |

| Pears (Pyrus communis) | Fruit | 15 to 600 mg/kg (dry weight) | |

| Rye (Secale cereale) | Detected | ||

| Citrus Fruits | Detected | ||

| 3,4-Dimethoxycinnamic Acid | Coffee (Coffea spp.) | Beans | 25–53 µg/mL in extracts[5] |

Experimental Protocols

The isolation and characterization of methoxycinnamic acid derivatives from natural sources involve a multi-step process, from initial extraction to final purification and biological evaluation.

Extraction and Purification Workflow

The general workflow for isolating these compounds is outlined below. The choice of solvents and chromatographic conditions must be optimized based on the specific derivative and plant matrix.

Detailed Methodologies

Protocol 1: Soxhlet Extraction

This method is suitable for the exhaustive extraction of moderately polar compounds from solid plant material.

-

Preparation: Weigh approximately 20-30 g of finely powdered, dried plant material and place it into a cellulose thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then connected to a round-bottom flask below, containing the extraction solvent (e.g., 250 mL of methanol or ethanol), and a condenser above.

-

Extraction Process: Heat the solvent in the flask to a boil. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

-

Cycling: The solvent fills the main chamber, extracting the desired compounds. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extract is siphoned back into the round-bottom flask.

-

Duration: Allow this process to cycle for 6-8 hours to ensure complete extraction.

-

Concentration: After extraction, cool the apparatus and collect the solvent from the flask. Concentrate the extract to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.[6]

Protocol 2: Silica Gel Column Chromatography

This is a standard technique for the initial separation of compounds from the crude extract based on polarity.

-

Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Drain the excess solvent until it is level with the top of the silica bed.[7]

-

Sample Loading (Dry Loading): Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[7]

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).[8]

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-15 mL).

-

Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent.

-

Pooling: Combine the fractions that contain the target compound(s) based on their TLC profiles and concentrate them for further purification.[8]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of the target compound to a high degree of purity.

-

System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18 reverse-phase, 19 x 100 mm, 5 µm). Equilibrate the column with the initial mobile phase composition (e.g., a mixture of water and acetonitrile, often with 0.1% formic acid to improve peak shape) until a stable baseline is achieved.[9]

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

-

Injection and Elution: Inject the sample onto the column. Elute the compound using a pre-determined gradient program, for example, starting with 95:5 Water:Acetonitrile and ramping to 5:95 Water:Acetonitrile over 20-30 minutes.

-

Fraction Collection: Use an automated fraction collector to collect the peaks corresponding to the target compound as they elute from the column, detected by a UV detector at the compound's λmax (e.g., ~310-320 nm).

-

Purity Check and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the organic solvent using a rotary evaporator. The final pure compound can be obtained by lyophilization of the remaining aqueous solution.

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant potential of the purified compounds.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[10][11]

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL). Add the DPPH solution (e.g., 100 µL) to each well. A control well should contain the solvent instead of the sample.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[11]

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend several colonies in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[13][14]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). This results in a final volume of 200 µL in each well. Include a growth control well (broth and inoculum, no compound).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Biological Activities and Modulated Signaling Pathways

Methoxycinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Their antioxidant properties help mitigate oxidative stress, while their anti-inflammatory and anticancer activities are often linked to the regulation of key protein kinases and transcription factors.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to inhibit this pathway, contributing to their antiproliferative effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Its aberrant activation is common in cancer and inflammatory diseases. Several natural compounds, including methoxycinnamic acid derivatives, can suppress this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory properties of methoxycinnamic acid derivatives are often attributed to their ability to inhibit NF-κB activation.

Conclusion

Methoxycinnamic acid derivatives represent a valuable class of natural products with significant therapeutic potential. Their widespread availability in common dietary and medicinal plants makes them accessible for research and development. This guide provides a foundational framework for the exploration of these compounds, from their identification in natural matrices to the elucidation of their mechanisms of action at a molecular level. The detailed protocols and pathway diagrams serve as a practical resource for scientists engaged in the discovery of novel, plant-derived therapeutic agents. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds and to optimize their application in clinical settings.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxycinnamic Acid Derivatives from Coffee Extracts Prevent Amyloid Transformation of Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to the Biosynthesis of Cinnamic Acid Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a vast and diverse class of secondary metabolites in plants, originating from the phenylpropanoid pathway. These compounds are integral to plant physiology, playing crucial roles in growth, development, reproduction, and defense against biotic and abiotic stresses.[1] From a human perspective, cinnamic acid derivatives are significant as precursors to a wide array of pharmacologically active molecules, including flavonoids, lignans, stilbenes, and coumarins, which exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the biosynthetic pathway of these compounds is therefore paramount for researchers in plant science, natural product chemistry, and drug development, as it opens avenues for metabolic engineering to enhance the production of valuable phytochemicals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of cinnamic acid derivatives, its intricate regulatory networks, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of cinnamic acid derivatives commences with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway. This central pathway consists of three key enzymatic steps that form the backbone for the synthesis of a multitude of downstream products.[3]

-

Phenylalanine Ammonia-Lyase (PAL): The gateway to the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24). PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4] This step is a critical regulatory point, controlling the flux of carbon into the pathway.[3]

-

Cinnamate-4-Hydroxylase (C4H): The second step involves the hydroxylation of trans--cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[3][5]

-

4-Coumarate-CoA Ligase (4CL): The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid by the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12), yielding p-coumaroyl-CoA.[3] p-Coumaroyl-CoA is a pivotal branch-point intermediate that can be directed towards the biosynthesis of a vast array of downstream derivatives, including flavonoids, isoflavonoids, monolignols, stilbenes, and coumarins.[3]

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes in the phenylpropanoid pathway have been characterized in various plant species. This data is crucial for understanding the efficiency and substrate preference of these enzymes and for developing models for metabolic flux analysis.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| PAL | Pyrus bretschneideri | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg) | [6] |

| Trichosporon cutaneum | L-Phenylalanine | 5000 ± 1100 | - | [2] | |

| C4H | Glycine max (GmC4H2) | trans-Cinnamic Acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [7] |

| Glycine max (GmC4H14) | trans-Cinnamic Acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [7] | |

| Glycine max (GmC4H20) | trans-Cinnamic Acid | 3.83 ± 0.44 | 0.13 | [7] | |

| Petroselinum crispum | trans-Cinnamic Acid | 5 | - | [8] | |

| 4CL | Populus trichocarpa x P. deltoides | p-Coumaric Acid | 80 | - | |

| Populus trichocarpa x P. deltoides | Ferulic Acid | 100 | - | ||

| Morus atropurpurea | p-Coumaric Acid | 10.49 | 4.4 (nkat/mg) | [7] |

Regulation of the Biosynthetic Pathway

The biosynthesis of cinnamic acid derivatives is tightly regulated at multiple levels to ensure that the production of these compounds aligns with the developmental and environmental needs of the plant. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels and is influenced by a complex network of signaling pathways.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway is a primary control point. Several families of transcription factors (TFs) are known to regulate this pathway, with the R2R3-MYB family being one of the most prominent. These MYB TFs can act as activators or repressors of specific branches of the pathway. They often work in concert with other TFs, such as basic helix-loop-helix (bHLH) and WD40-repeat proteins, to form transcriptional complexes (e.g., the MBW complex) that fine-tune the expression of target genes.[1]

Signaling Pathways

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses. Upon perception of biotic stress, such as insect herbivory or pathogen attack, JA levels rise, triggering a signaling cascade that leads to the upregulation of phenylpropanoid biosynthesis genes. The core of this pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which releases transcription factors like MYC2 to activate the expression of defense-related genes, including those in the cinnamic acid pathway.[7]

UV-B Signaling: Plants have evolved a sophisticated mechanism to perceive and respond to ultraviolet-B (UV-B) radiation. The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8) plays a central role in this process. Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), an E3 ubiquitin ligase. This interaction prevents the COP1-mediated degradation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5). Stabilized HY5 then activates the expression of genes involved in photomorphogenesis and UV protection, including key genes of the phenylpropanoid pathway, leading to the accumulation of UV-screening compounds like flavonoids.[2][3]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

-

Stop Solution: 6 M HCl.

-

Plant tissue.

-

Spectrophotometer.

Procedure:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

Prepare the reaction mixture containing 0.5 mL of enzyme extract and 0.5 mL of substrate solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 0.1 mL of 6 M HCl.

-

Measure the absorbance of the reaction mixture at 290 nm against a blank containing the reaction mixture with the stop solution added at time zero.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the conversion of cinnamic acid to p-coumaric acid and requires the preparation of microsomes.

Materials:

-

Microsome Isolation Buffer: 0.1 M potassium phosphate (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 20% (v/v) glycerol.

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 10 μM FAD, 10 μM FMN.

-

Substrate: 200 μM trans-cinnamic acid.

-

Stop Solution: 1 M HCl.

-

Ethyl acetate.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Homogenize plant tissue in ice-cold microsome isolation buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of isolation buffer.

-

Initiate the reaction by adding 100 µg of microsomal protein to 1 mL of assay buffer containing the substrate.

-

Incubate at 30°C for 30 minutes with gentle shaking.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the sample by HPLC to quantify the amount of p-coumaric acid formed.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.[8]

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol.

-

Assay Buffer: 0.2 M Tris-HCl (pH 7.5), 5 mM ATP, 10 mM MgCl₂, 0.5 mM Coenzyme A.

-

Substrate: 1 mM p-coumaric acid.

-

Plant tissue.

-

Spectrophotometer.

Procedure:

-

Prepare a crude enzyme extract as described for the PAL assay using the 4CL extraction buffer.

-

Prepare a reaction mixture containing 800 µL of assay buffer and 100 µL of substrate solution.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1 cm-1).

HPLC Quantification of Cinnamic Acid Derivatives

This method allows for the separation and quantification of various cinnamic acid derivatives in a plant extract.

Materials:

-

HPLC system with a C18 column and a UV or diode array detector.

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Plant extract (prepared by methanol extraction and filtration).

-

Standards of cinnamic acid and its derivatives.

Procedure:

-

Prepare a calibration curve for each standard compound.

-

Set up a gradient elution program, for example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Set the flow rate to 1 mL/min and the detection wavelength to 280 nm and 320 nm.

-

Inject the plant extract and the standards.

-

Identify and quantify the cinnamic acid derivatives in the sample by comparing their retention times and UV spectra with those of the standards and using the calibration curves.

Experimental and Analytical Workflows

Conclusion

The biosynthesis of cinnamic acid derivatives is a central pillar of plant secondary metabolism, yielding a vast array of compounds with profound biological activities. This technical guide has provided an in-depth overview of the core biosynthetic pathway, its complex regulatory networks, and detailed methodologies for its investigation. For researchers, scientists, and drug development professionals, a deep understanding of this pathway is not merely academic; it is the foundation for innovative strategies in metabolic engineering aimed at enhancing the production of high-value phytochemicals for pharmaceutical, nutraceutical, and agricultural applications. The continued elucidation of the intricate details of this pathway will undoubtedly pave the way for novel discoveries and advancements in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | RNA Sequencing Reveals Phenylpropanoid Biosynthesis Genes and Transcription Factors for Hevea brasiliensis Reaction Wood Formation [frontiersin.org]

- 4. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 6. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sunlongbiotech.com [sunlongbiotech.com]

- 8. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxycinnamic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycinnamic acid (3-MCA), a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 3-MCA, with a focus on its roles in metabolic regulation and cancer biology. We consolidate current research findings, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic acids widely distributed in the plant kingdom, contributing to the flavor, aroma, and color of many fruits, vegetables, and spices. Among these, the methoxylated forms have demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer effects. This compound, specifically, has emerged as a molecule of interest due to its potential to modulate critical cellular signaling pathways. This guide will elucidate the current understanding of its mechanism of action.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to influence insulin signaling and induce antiproliferative effects in cancer cells.

Modulation of Insulin Signaling

3-MCA has been shown to improve insulin sensitivity, a key factor in the management of type 2 diabetes. Its mechanism in this context involves enhancing glucose uptake in adipocytes.

-

Restoration of Insulin Sensitivity: In models of insulin resistance, 3-MCA has been observed to restore proper insulin response. Studies using 3T3-L1 adipocytes, a standard in vitro model for studying adipocyte biology, have demonstrated that treatment with 3-MCA can overcome induced insulin resistance.[1]

-

Increased Glucose Uptake: The primary mechanism for improving insulin sensitivity is the enhancement of glucose uptake. 3-MCA has been shown to significantly increase insulin-stimulated glucose uptake in insulin-resistant adipocytes at concentrations of 150 µM and 300 µM.[1] This effect suggests that 3-MCA may interact with components of the insulin signaling pathway, potentially upstream of the glucose transporter GLUT4.

The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a central cascade in insulin-mediated cellular responses.

Antiproliferative and Pro-apoptotic Effects in Cancer

While direct studies on this compound are emerging, research on its conjugates and related cinnamic acid derivatives provides strong evidence for its anticancer potential. The primary mechanisms include cell cycle arrest and induction of apoptosis.

-

Cell Cycle Arrest: Phosphatidylcholine conjugates of this compound have demonstrated potent antiproliferative activity. For instance, a study showed that these conjugates can arrest the cell cycle at the G2/M phase in leukemia MV4-11 cells.

-

Induction of Apoptosis: The antiproliferative effects are often linked to the induction of programmed cell death, or apoptosis. This is frequently mediated through the intrinsic mitochondrial pathway. Key events include a decrease in the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase cascades. For example, p-methoxycinnamic acid, a close structural analog, induces apoptosis in human colon adenocarcinoma cells (HCT-116) by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. Data for the free this compound is limited, highlighting an area for future research.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | LoVo/DX (Doxorubicin-resistant colon cancer) | 32.1 | |

| 1-(3-methoxycinnamoyl)-rac-glycero-3-phosphocholine | MV4-11 (Leukemia) | 30.5 | |

| 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) | A549 (Lung cancer) | 9.34 | [3] |

| 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) | MCF-7 (Breast cancer) | 3.26 | [3] |

| 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) | HL60 (Leukemia) | 8.09 | [3] |

| 3,4,5-trimethoxycinnamic acid ester derivative (S5) | A549 (Lung cancer) | 0.50 | [4] |

| 3,4,5-trimethoxycinnamic acid ester derivative (S5) | MDA-MB-435s (Melanoma) | 5.33 | [4] |

| 3,4,5-trimethoxycinnamic acid ester derivative (S5) | SGC-7901 (Gastric cancer) | 11.82 | [4] |

| 3,4,5-trimethoxycinnamic acid ester derivative (S5) | PC-3 (Prostate cancer) | 17.22 | [4] |

Table 2: Enzyme Inhibitory Activity of Methoxycinnamic Acid Derivatives

| Compound/Derivative | Enzyme | IC50 (mM) | Inhibition Type | Reference |

| 3-hydroxy-4-methoxycinnamic acid | Tyrosinase (monophenolase) | 0.13 | - | [5] |

| 3-hydroxy-4-methoxycinnamic acid | Tyrosinase (diphenolase) | 0.39 | Competitive | [5] |

| 4-methoxycinnamic acid | Tyrosinase (diphenolase) | 0.42 | Noncompetitive | [6] |

| 4-methoxycinnamic acid | α-glucosidase | 0.044 | Noncompetitive | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the study of this compound's mechanism of action.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is used to measure the effect of 3-MCA on insulin-stimulated glucose uptake.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Induction of Insulin Resistance: Mature adipocytes are treated with palmitic acid to induce insulin resistance.

-

Treatment with 3-MCA: Insulin-resistant adipocytes are treated with varying concentrations of 3-MCA for 48 hours.

-

Glucose Uptake Measurement: Cells are serum-starved, then stimulated with insulin. Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., 2-deoxy-D-[³H]glucose). The fluorescence or radioactivity is quantified to determine the rate of glucose uptake.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if 3-MCA or its derivatives cause cell cycle arrest.

-

Cell Treatment: Cancer cells are seeded and treated with the test compound for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial Membrane Potential Assay

This assay determines if 3-MCA induces apoptosis via the mitochondrial pathway.

-

Cell Treatment: Cells are treated with 3-MCA for a specified time.

-

Staining: Cells are incubated with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity decreases with depolarization.

-

Analysis: The change in fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRE) indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins in a signaling pathway.

-

Sample Preparation: Cells are treated with 3-MCA, and then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Akt, phospho-Akt, Bax, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager to visualize the protein bands.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the realms of metabolic disorders and oncology. Its ability to improve insulin sensitivity and induce apoptosis in cancer cells points to its interaction with fundamental cellular signaling pathways. However, the current body of research has notable gaps. There is a pressing need for more quantitative data (IC50, EC50, Ki values) specifically for the free this compound to better understand its potency. Furthermore, detailed investigations into the specific molecular targets and the upstream and downstream effectors in the signaling pathways it modulates are warranted. Future studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 3-MCA. Such research will be crucial in translating the therapeutic potential of this promising natural compound into clinical applications.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. p-Methoxycinnamic acid, an active phenylpropanoid induces mitochondrial mediated apoptosis in HCT-116 human colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

3-Methoxycinnamic Acid: A Modulator of Antibiotic Resistance

For Immediate Release

Crato, CE, Brazil – In the ongoing battle against antimicrobial resistance, researchers have identified 3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, as a promising agent for restoring the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth overview of the current research on 3-MCA's role as an antibiotic resistance modulator, detailing its synergistic effects with common antibiotics, its proposed mechanisms of action, and the experimental protocols used to evaluate its activity. This information is intended for researchers, scientists, and drug development professionals working to combat the global threat of antibiotic resistance.

Synergistic Activity with Conventional Antibiotics